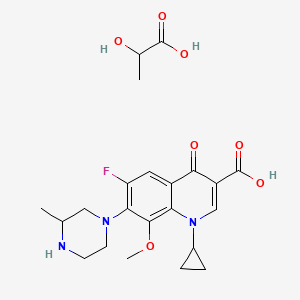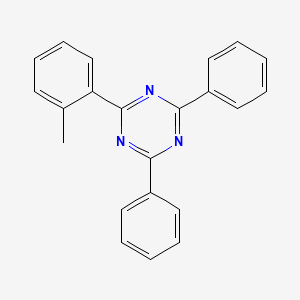
Gatifloxacin lactate
概要
説明
Gatifloxacin lactate is a fourth-generation fluoroquinolone antibiotic. It is known for its broad-spectrum antibacterial activity, effective against both Gram-positive and Gram-negative bacteria. This compound is primarily used to treat various bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections. It works by inhibiting bacterial enzymes necessary for DNA replication, transcription, repair, and recombination .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of gatifloxacin lactate involves the synthesis of gatifloxacin followed by its conversion to the lactate saltThe final step involves the formation of the lactate salt by reacting gatifloxacin with lactic acid under controlled conditions .
Industrial Production Methods: In industrial settings, this compound is produced through a series of chemical reactions involving the use of various reagents and catalysts. The process includes:
- Mixing gatifloxacin with lactic acid and partial injection water through slight heating and stirring.
- Adding a preservative such as benzalkonium chloride solution via stirring and filtering with a microporous filtering membrane.
- Dissolving sodium chloride in partial injection water through slight heating and stirring, followed by filtering with a microporous filtering membrane.
- Mixing the concentrated medicine solution with the sodium chloride solution, measuring content, regulating pH value to 5.5-6.5, and replenishing injection water to the required amount.
- Bacteria-free filtering with a double layer of 0.22 micron microporous filtering membrane and packing in sterilized eye drop bottles .
化学反応の分析
Types of Reactions: Gatifloxacin lactate undergoes various chemical reactions, including:
Oxidation: Gatifloxacin can undergo oxidative degradation, which is a common reaction in the presence of oxidizing agents.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Gatifloxacin can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride under controlled conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Degradation products that may include various oxidized forms of gatifloxacin.
Reduction: Reduced forms of gatifloxacin.
Substitution: Substituted derivatives of gatifloxacin with different functional groups.
科学的研究の応用
Gatifloxacin lactate has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its antibacterial properties and mechanisms of action against various bacterial strains.
Medicine: Used in clinical research to evaluate its efficacy and safety in treating bacterial infections.
Industry: Employed in the formulation of pharmaceutical products, particularly eye drops for treating bacterial conjunctivitis
作用機序
The bactericidal action of gatifloxacin lactate results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents the bacteria from replicating and repairing their DNA, leading to bacterial cell death .
類似化合物との比較
Gemifloxacin: Another fourth-generation fluoroquinolone with similar antibacterial activity.
Moxifloxacin: Known for its broad-spectrum activity and effectiveness against respiratory pathogens.
Levofloxacin: A third-generation fluoroquinolone with a slightly narrower spectrum of activity compared to gatifloxacin
Uniqueness of Gatifloxacin Lactate: this compound is unique due to its high oral bioavailability, broad-spectrum antibacterial activity, and effectiveness against both Gram-positive and Gram-negative bacteria. It also has a favorable pharmacokinetic profile, allowing for once-daily administration. Additionally, this compound has a lower potential for causing photosensitivity reactions and glucose metabolism disturbances compared to some other fluoroquinolones .
特性
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;2-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4.C3H6O3/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;1-2(4)3(5)6/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);2,4H,1H3,(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPJUGZAXVMNBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.CC(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
316819-33-7 | |
| Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-, compd. with 2-hydroxypropanoic acid (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=316819-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[Morpholin-4-yl(pyridin-3-yl)methyl]quinolin-8-ol](/img/structure/B3259263.png)





![2,6-Dipyridin-2-ylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B3259312.png)




![[Bis(dimethylamino)methylene]malononitrile](/img/structure/B3259353.png)

